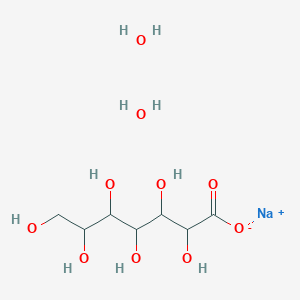
Glucoheptonic acid sodium salt dihydrate, 85%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucoheptonic acid sodium salt dihydrate, 85% is a type of sugar acid salt that has been used in a variety of scientific and medical applications. It is a white powder that is soluble in water and has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Glucoheptonic acid sodium salt dihydrate, 85% has been used in a variety of scientific and medical applications. It has been used as a reagent in the synthesis of various compounds, such as polymers, pharmaceuticals, and dyes. It has also been used as a research tool in the study of biochemical and physiological processes, such as the metabolism of carbohydrates and the regulation of insulin secretion.
Mécanisme D'action
The mechanism of action of glucoheptonic acid sodium salt dihydrate, 85% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme glycogen synthase, which is involved in the synthesis of glycogen, a form of stored energy. The inhibition of this enzyme leads to the accumulation of glucose in the body, which can lead to an increase in insulin secretion.
Biochemical and Physiological Effects
Glucoheptonic acid sodium salt dihydrate, 85% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme glycogen synthase, which is involved in the synthesis of glycogen, a form of stored energy. This inhibition can lead to an increase in glucose levels in the body, which can lead to an increase in insulin secretion. Additionally, the compound has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Glucoheptonic acid sodium salt dihydrate, 85% has several advantages and limitations when used in laboratory experiments. One of its main advantages is its solubility in water, which makes it easy to work with in a variety of laboratory settings. Additionally, it is relatively inexpensive and can be obtained in large quantities. However, it is important to note that the compound is not very stable and may degrade over time.
Orientations Futures
Given the potential of glucoheptonic acid sodium salt dihydrate, 85% in a variety of scientific and medical applications, there are a number of possible future directions for research. These include further study of the compound’s mechanism of action, its potential therapeutic uses, and its potential interactions with other compounds. Additionally, further research into the compound’s synthesis and its effects on biochemical and physiological processes could lead to improved understanding of its potential applications.
Méthodes De Synthèse
Glucoheptonic acid sodium salt dihydrate, 85% is synthesized through a process known as “alkylation”, which involves the reaction of an alkyl halide with an alcohol. This process involves the reaction of a halide, such as a chloride, bromide, or iodide, with an alcohol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is the sodium salt of the glucoheptonic acid.
Propriétés
IUPAC Name |
sodium;2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8.Na.2H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2-6,8-13H,1H2,(H,14,15);;2*1H2/q;+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDQRUFGHWSGO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NaO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B6331050.png)







![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)
![(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6331097.png)
![2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6331098.png)
![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid](/img/structure/B6331113.png)